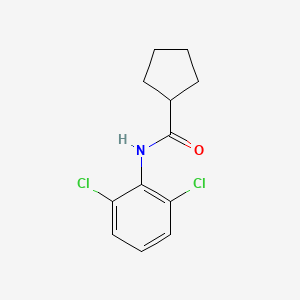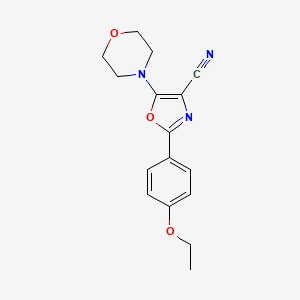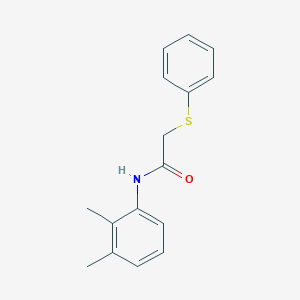![molecular formula C15H15ClN2O3S B5762411 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, also known as MK-1775, is a small molecule inhibitor of the cell cycle checkpoint kinase 1 (Chk1). It has been extensively studied for its potential use in cancer therapy, particularly in combination with DNA-damaging agents. In
作用機序
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide inhibits Chk1 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to checkpoint abrogation and increased sensitivity to DNA damage.
Biochemical and Physiological Effects
In preclinical studies, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to enhance the efficacy of PARP inhibitors in preclinical models of ovarian cancer. However, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
実験室実験の利点と制限
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is a potent and selective inhibitor of Chk1, making it a valuable tool for studying the DNA damage response pathway. However, its off-target effects on other kinases may complicate data interpretation in some experiments. In addition, the optimal dosing and scheduling of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in combination with other agents may vary depending on the specific cancer type and treatment regimen.
将来の方向性
There are several potential future directions for the development of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide as a cancer therapy. One area of focus is the identification of biomarkers that can predict response to 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide and guide patient selection. Another area of focus is the development of combination therapies that can enhance the efficacy of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in specific cancer types. Finally, there is interest in exploring the use of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in combination with immunotherapy agents to enhance the immune response against cancer cells.
合成法
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide can be synthesized using a multi-step process starting from 2-chloro-4-nitroaniline. The first step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. This is followed by the reaction of the resulting amine with methylsulfonyl chloride to form the corresponding sulfonamide. The final step involves the coupling of the sulfonamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
科学的研究の応用
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs. This is because Chk1 is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage to prevent cell cycle progression and allow for DNA repair. Inhibition of Chk1 by 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide results in the abrogation of this checkpoint, leading to increased sensitivity to DNA damage.
特性
IUPAC Name |
2-chloro-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)12-7-5-6-11(10-12)17-15(19)13-8-3-4-9-14(13)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSYJPLFVFXOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)



![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)
